An In-depth Technical Guide to the Chemical Structure and Properties of Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide
An In-depth Technical Guide to the Chemical Structure and Properties of Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to the drug-linker conjugate Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide. This conjugate is a critical component in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.
Chemical Structure and Physicochemical Properties
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide is a complex molecule comprising a cytotoxic payload, deruxtecan, attached to a cleavable linker system. The linker consists of a maleimide group (Mal), a tetrapeptide sequence (Gly-Gly-Phe-Gly, GGFG), and a glycine (Gly) spacer. The deruxtecan payload is further modified with a 2-hydroxypropanamide group.
The systematic name for this compound is complex, but its structure can be understood by dissecting its constituent parts:
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Deruxtecan: A potent topoisomerase I inhibitor. Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, leading to DNA double-strand breaks and ultimately, apoptosis.
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GGFG (Gly-Gly-Phe-Gly) Linker: A tetrapeptide linker that is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This ensures the targeted release of the cytotoxic payload within the cancer cells.
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Gly-Mal (Glycine-Maleimide): The maleimide group provides a reactive handle for conjugation to cysteine residues on a monoclonal antibody (mAb). The glycine spacer serves to distance the payload from the antibody, potentially reducing steric hindrance and improving conjugation efficiency.
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2-hydroxypropanamide: This moiety is attached to the deruxtecan payload.
The complete chemical structure can be represented by the following SMILES notation: OC(CNC--INVALID-LINK--=O)C(NCC(NCC(N--INVALID-LINK--C(NCC(NCO--INVALID-LINK--C(N[C@@H]3C4=C5C(C(N6C5)=CC(--INVALID-LINK--(C(OC7)=O)CC)=C7C6=O)=NC8=CC(F)=C(C)C(CC3)=C84)=O)=O)=O)=O)=O)=O)=O
Physicochemical Data
A summary of the key physicochemical properties of Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₅₅FN₁₀O₁₅ | [1][2] |
| Molecular Weight | 1079.05 g/mol | [1][2] |
| CAS Number | 2750623-07-3 | [1] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action in Antibody-Drug Conjugates
When incorporated into an ADC, Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide plays a crucial role in the targeted delivery and release of the cytotoxic payload. The general mechanism of action for an ADC utilizing this drug-linker is as follows:
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Target Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
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Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
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Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.
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Linker Cleavage: Within the lysosome, the GGFG peptide linker is cleaved by proteases, such as cathepsin B.[4]
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Payload Release: The cleavage of the linker releases the deruxtecan payload into the cytoplasm of the cancer cell.
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Topoisomerase I Inhibition: The released deruxtecan, a potent topoisomerase I inhibitor, enters the nucleus and binds to the topoisomerase I-DNA complex. This prevents the re-ligation of the single-strand breaks created by topoisomerase I during DNA replication and transcription.[4]
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DNA Damage and Apoptosis: The accumulation of single-strand breaks, which are converted to double-strand breaks during DNA replication, triggers a DNA damage response and ultimately leads to programmed cell death (apoptosis) of the cancer cell.[1][5]
A key feature of deruxtecan is its high membrane permeability, which allows it to diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen. This is known as the "bystander effect" and can enhance the overall anti-tumor activity of the ADC.[4]
Experimental Protocols
The synthesis and characterization of Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide and its corresponding ADCs involve a series of complex chemical and analytical procedures. Below are representative experimental workflows.
Synthesis of the Drug-Linker Conjugate
The synthesis of Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide is a multi-step process that involves the sequential coupling of the individual components. A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide.
Protocol Outline:
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Modification of Deruxtecan: The deruxtecan payload is first reacted with an activated form of 2-hydroxypropanamide to form an amide bond. This step typically involves standard peptide coupling reagents.
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Peptide Synthesis: The GGFG tetrapeptide is synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods.
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Coupling of Payload to Linker: The modified deruxtecan is then coupled to the N-terminus of the GGFG peptide.
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Addition of the Maleimide Group: Finally, the Gly-Mal moiety is coupled to the N-terminus of the GGFG-payload conjugate.
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Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization of the Drug-Linker Conjugate
The purity and identity of the synthesized Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide are confirmed using various analytical techniques.
Workflow for Characterization:
Caption: Analytical workflow for the characterization of the drug-linker conjugate.
Detailed Methodologies:
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
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Purpose: To assess the purity of the drug-linker conjugate and to quantify any impurities.
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Typical Conditions: A C18 column is commonly used with a gradient elution of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). Detection is typically performed using a UV detector at a wavelength where the payload has strong absorbance.
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Mass Spectrometry (MS):
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Purpose: To confirm the molecular weight of the synthesized conjugate, providing strong evidence for its identity.
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Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To provide detailed structural information and confirm the connectivity of the different components of the molecule.
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Techniques: ¹H and ¹³C NMR are standard techniques. 2D NMR experiments, such as COSY and HMQC/HSQC, can be used to elucidate the complete structure.
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Conjugation to Monoclonal Antibody and Characterization of the ADC
The Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide is conjugated to a monoclonal antibody that has been engineered to have accessible cysteine residues.
Conjugation and Characterization Workflow:
Caption: Workflow for the synthesis and characterization of an ADC.
Detailed Methodologies for ADC Characterization:
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Size Exclusion Chromatography (SEC):
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Purpose: To separate the ADC from unconjugated antibody, free drug-linker, and to detect the presence of aggregates.
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Hydrophobic Interaction Chromatography (HIC):
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Purpose: To determine the drug-to-antibody ratio (DAR) distribution. The addition of the hydrophobic drug-linker increases the retention time of the ADC on the HIC column, allowing for the separation of species with different numbers of conjugated drugs.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Purpose: To determine the average DAR and the distribution of drug-loaded species. This can be performed on the intact ADC or on its subunits after reduction.
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Quantitative Data
The following tables summarize key quantitative data related to ADCs utilizing deruxtecan.
Table 1: Quantitative Analysis of Trastuzumab Deruxtecan
| Parameter | Method | Result | Reference |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Approximately 8 | [4] |
| Lower Limit of Quantitation (LLOQ) in Human Serum | LC-MS/MS | 0.05 µg/mL | [6] |
Signaling Pathway
The cytotoxic effect of the released deruxtecan payload is mediated through the inhibition of topoisomerase I, leading to DNA damage and apoptosis.
Caption: Signaling pathway of deruxtecan-mediated cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan [imrpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
